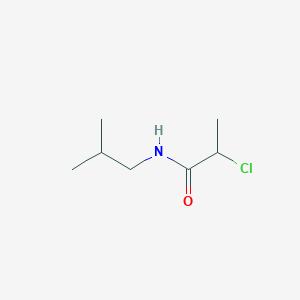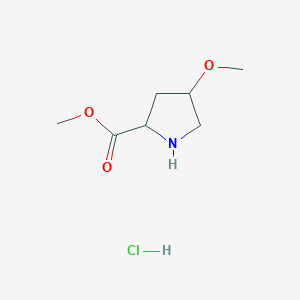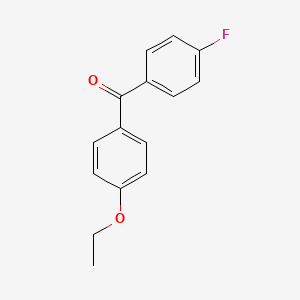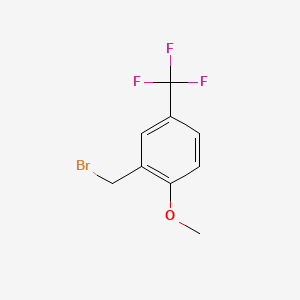
2-Methoxy-5-(trifluoromethyl)benzyl bromide
Vue d'ensemble
Description
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(trifluoromethyl)benzyl bromide consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a bromomethyl group .Physical And Chemical Properties Analysis
2-Methoxy-5-(trifluoromethyl)benzyl bromide is a solid at room temperature . It has a boiling point of 235.5±40.0 °C and a density of 1.524±0.06 g/cm3 . It is insoluble in water .Applications De Recherche Scientifique
Protein Modification and Sensitivity to Environmental Changes
- Reactivity with Proteins: Benzyl halides like 2-methoxy-5-(trifluoromethyl)benzyl bromide are used as protein modification reagents. They demonstrate reactivity under specific conditions, with a particular affinity for tryptophan under neutral or acidic pH, showing potential for targeted protein studies (Horton & Koshland, 1967).
- Environmental Sensitivity: The compound's properties, such as the absence of pH sensitivity, make it an interesting choice for specific protein studies. Its selectivity and rapid reactivity with certain amino acids, distinct from other benzyl halides, provide insights into protein dynamics (Horton, Kelly, & Koshland, 1965).
Applications in Organic Synthesis
- Trifluoromethoxylation Reactions: The compound can participate in trifluoromethoxylation reactions, acting as a reactive intermediate in the synthesis of various organic structures, including aliphatic trifluoromethyl ethers (Marrec et al., 2010).
- Crystal and Molecular Structure Studies: The molecular structure of derivatives of this compound has been studied, providing valuable information for understanding chemical interactions and bonding patterns, which are crucial in the design of new materials and drugs (Wood, Wikholm, & Mcewen, 1977).
Mécanisme D'action
Target of Action
It’s known that benzylic halides, a group to which this compound belongs, often interact with nucleophilic sites in various biochemical contexts .
Mode of Action
The mode of action of 2-Methoxy-5-(trifluoromethyl)benzyl bromide is likely to involve nucleophilic substitution reactions. Specifically, benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern . The bromide ion can leave, forming a carbocation that is resonance-stabilized if the carbon is secondary or tertiary . This carbocation can then be attacked by a nucleophile, leading to various biochemical transformations.
Biochemical Pathways
Given its reactivity, it can be inferred that it may participate in various biochemical pathways where nucleophilic substitution reactions are involved .
Pharmacokinetics
Result of Action
It’s known that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)benzyl bromide. For instance, its low melting point suggests that it might be sensitive to high temperatures. Moreover, it’s insoluble in water , which could affect its distribution and reactivity in aqueous environments.
Safety and Hazards
2-Methoxy-5-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOXCPOSPRGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590700 | |
| Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685126-88-9 | |
| Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




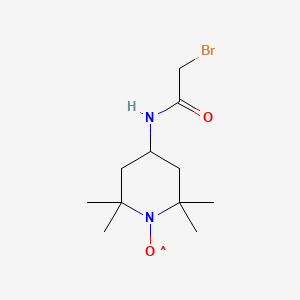
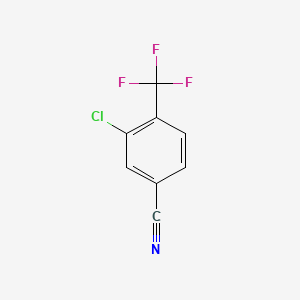

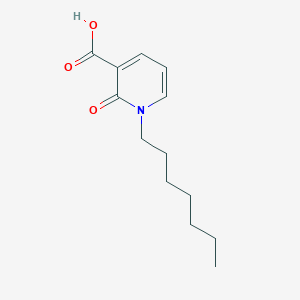
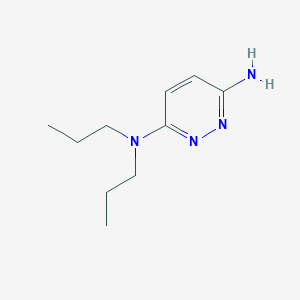

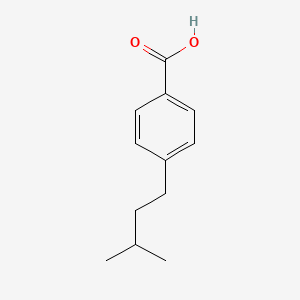

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)
